Indium telluride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indium telluride is an inorganic compound that appears as a black solid . It is sometimes described as an intermetallic compound due to its metal-like and salt-like properties . It is a semiconductor that has attracted interest for its thermoelectric and photovoltaic applications .

Synthesis Analysis

A conventional route for the synthesis of Indium telluride involves heating the elements in a sealed tube . Other methods include an aqueous electrochemical method in a cavity cell , and a pulsed laser deposition method .Molecular Structure Analysis

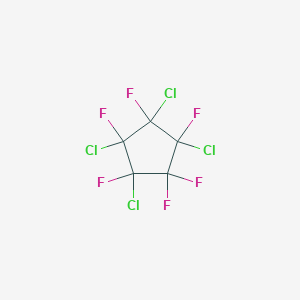

The molecular formula of Indium telluride is InTe . Its average mass is 242.418 Da and its monoisotopic mass is 244.810104 Da .Chemical Reactions Analysis

Indium telluride reacts with strong acids to produce hydrogen telluride .Physical And Chemical Properties Analysis

Indium telluride has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume . It has zero H bond acceptors, zero H bond donors, and zero freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Summary of the Application

Indium telluride is used in phase-change materials (PCMs) for random access memory (PCRAM). PCRAM is a leading non-volatile memory (NVM) candidate with successful stand-alone memory products such as Intel Optane .

Methods of Application or Experimental Procedures

Indium is incorporated into the prototype GeTe alloy to form three typical compositions along the InTe-GeTe tie line: InGe3Te4, InGeTe2 and In3GeTe4 . The structural details and optical properties of these alloys in amorphous and crystalline form are analyzed via ab initio calculations .

Results or Outcomes

The study proposes a chemical composition possessing both improved thermal stability and sizable optical contrast for PCM-based non-volatile photonic applications .

2. Precursor for Chalcogenides Nanoparticles

Summary of the Application

Indium telluride is used as a precursor for the synthesis of chalcogenides nanoparticles .

Methods of Application or Experimental Procedures

Trivalent indium ions are reacted with various organic ligands to form different trivalent complexes of indium. These complexes are then used as precursors for the synthesis of indium oxide, indium sulfide, indium tellurides, and indium selenides .

Results or Outcomes

The use of indium(III) complexes has led to the controlled synthesis of chalcogenides nanoparticles .

3. High-Performance Electrode Materials

Summary of the Application

Two-dimensional (2D) metal telluride nanomaterials, including Indium telluride, have been used as high-performance electrode materials .

Methods of Application or Experimental Procedures

The most available preparation methods for these 2D metal tellurides include hydro/solvent thermal, chemical vapor deposition, and electrodeposition .

Results or Outcomes

These 2D metal tellurides have shown unique performance in capacitors, anode materials of Li/Na ion batteries, electrocatalysis, and lithium-sulfur batteries .

4. Organic Catalyst

Summary of the Application

Indium(III) complexes, which can be derived from Indium telluride, have been used as organic catalysts .

Methods of Application or Experimental Procedures

These complexes have been used in multicomponent coupling reactions, conjugate additions, cycloaddition reactions, and aromatic functionalization .

Results or Outcomes

The use of Indium(III) complexes as catalysts has led to significant advancements in organic synthesis .

5. Infrared Detector

Summary of the Application

Indium(II) telluride has been used to make infrared detectors .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the source .

Results or Outcomes

The use of Indium(II) telluride in infrared detectors is a prospective application .

Eigenschaften

InChI |

InChI=1S/2In.3Te |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZRXWXUSGBTAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[In]=[Te].[In]=[Te].[Te] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In2Te3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium telluride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)